molecular formula C22H16N2O3S B4557895 2-(1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-4-quinolinecarboxamide

2-(1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-4-quinolinecarboxamide

Cat. No. B4557895
M. Wt: 388.4 g/mol
InChI Key: NPMAUCPTVZSZQC-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been extensively studied for their potential therapeutic effects and chemical properties. The molecule incorporates elements of benzodioxole and thienylmethyl groups attached to a quinoline carboxamide backbone, suggesting potential for biological activity based on the activities of similar compounds.

Synthesis Analysis

The synthesis of related compounds typically involves modifications at both the quinoline and amide domains, as seen in derivatives of OSI-930, a potent inhibitor of c-kit and VEGFR2 kinases (Ramesh Mudududdla et al., 2015). These processes often employ cycloalkylation and interactions with various reagents to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of similar compounds has been established through spectral analysis and X-ray diffraction studies, revealing stabilization by hydrogen bonds and π···π interactions (P. Sharma et al., 2016). These structural features are crucial for the biological activity and interaction with biological targets.

Chemical Reactions and Properties

Compounds with a quinoline carboxamide scaffold have shown a range of chemical reactivities, including the ability to undergo electrophilic substitution reactions. These reactions are essential for the synthesis of derivatives with potential enhanced biological activities (A. Aleksandrov et al., 2020).

Physical Properties Analysis

The physical properties of quinoline carboxamides and related compounds, such as solubility, melting point, and crystallinity, can be inferred from their synthesis and molecular structure. These properties are influenced by the nature of substituents and the overall molecular architecture.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are closely tied to the compound's structure. For instance, modifications at the quinoline and amide domains have been shown to affect the cytotoxic potency against cancer cell lines, suggesting the importance of structural features in determining biological activity (J. Chen et al., 2000).

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex quinoline derivatives, including structures similar to 2-(1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, involves innovative approaches to integrate quinoline with various functional groups to explore their chemical and biological activities. Studies such as the synthesis and characterization of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties reveal the potential of these compounds in medicinal chemistry, highlighting their synthesis with excellent yields and their structural substantiation through analytical techniques like NMR, IR, and mass spectrometry (Idrees et al., 2020).

Pharmacological Evaluation

Quinoline derivatives exhibit significant pharmacological properties. For example, studies on quinoline-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists have designed compounds based on pharmacophoric requirements, showing potential as therapeutic agents in treating conditions mediated by 5-HT3 receptors (Mahesh et al., 2011). Additionally, the exploration of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid for antioxidant and antibacterial activity demonstrates the diverse bioactivity profile of these compounds, with some showing comparable potency to standard drugs (Shankerrao et al., 2013).

Antimicrobial and Antitubercular Activity

Research into the antimicrobial and antitubercular activity of quinoline derivatives, such as the novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives, reveals their high activity against bacterial strains like S. aureus and E. faecalis, indicating their potential in addressing antibiotic resistance challenges (Bodke et al., 2017).

Material Science Applications

In the field of materials science, the structural features of quinoline derivatives have been utilized to enhance photovoltaic performance by increasing conjugation in acceptor units, as seen in benzodithiophene and quinoxaline copolymers. This approach has shown to improve the efficiency of polymer solar cells, indicating the relevance of these compounds in developing renewable energy technologies (Hu et al., 2014).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-22(23-12-15-4-3-9-28-15)17-11-19(24-18-6-2-1-5-16(17)18)14-7-8-20-21(10-14)27-13-26-20/h1-11H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMAUCPTVZSZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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